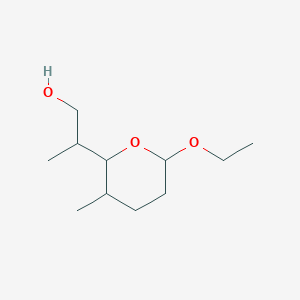
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol, also known as EMOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMOP is a propanol derivative that belongs to the class of alcohols. It has a molecular formula of C9H20O3 and a molecular weight of 176.25 g/mol.
Mechanism Of Action
The exact mechanism of action of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been found to activate AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism and may be useful in the treatment of diabetes.
Biochemical And Physiological Effects
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in lab experiments is that it may exhibit low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Future Directions
There are several potential future directions for research on 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol. One area of interest is the development of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol and its potential therapeutic applications in various disease states.
Synthesis Methods
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol can be synthesized using a multistep reaction process. The first step involves the reaction between 6-ethoxy-3-methyl-2-oxo-2,3-dihydro-1H-pyran and ethyl magnesium bromide to form 6-ethoxy-3-methyl-2-hydroxy-2,3-dihydro-1H-pyran. The second step involves the reaction between 6-ethoxy-3-methyl-2-hydroxy-2,3-dihydro-1H-pyran and propylene oxide to form 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol.
Scientific Research Applications
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
110128-76-2 |
|---|---|
Product Name |
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol |
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-(6-ethoxy-3-methyloxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H22O3/c1-4-13-10-6-5-8(2)11(14-10)9(3)7-12/h8-12H,4-7H2,1-3H3 |
InChI Key |
VMZONQYNZXMHQP-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(C(O1)C(C)CO)C |
Canonical SMILES |
CCOC1CCC(C(O1)C(C)CO)C |
synonyms |
2H-Pyran-2-ethanol,6-ethoxytetrahydro-bta,3-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



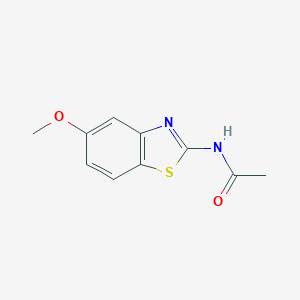
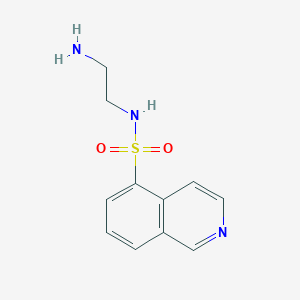

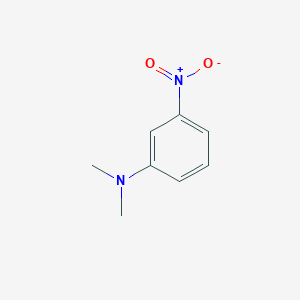
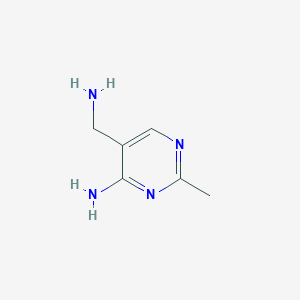
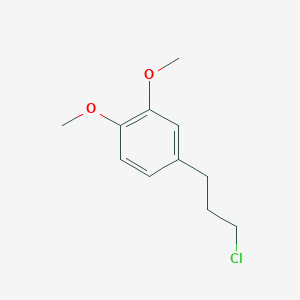
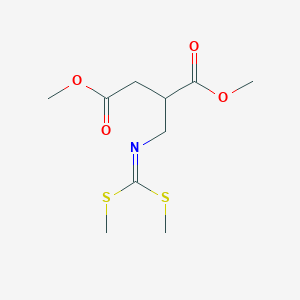
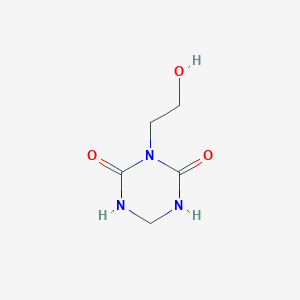
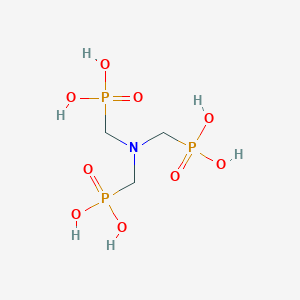
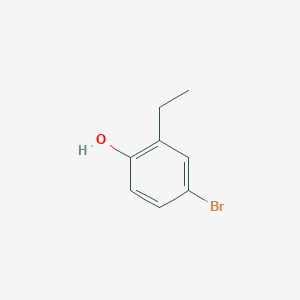
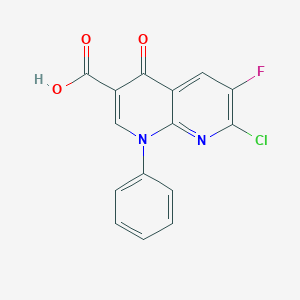
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
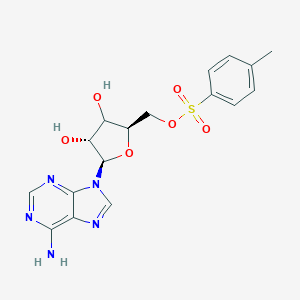
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)